3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-12(18)7-6-11-13(19)16(14(20)15-11)9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,20)(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYGOICTAVMQIF-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)[C@@H](NC2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting glyoxal with ammonia, leading to the formation of the imidazole ring.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with ethylene.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenylethyl group may enhance binding affinity through hydrophobic interactions, while the propanoic acid moiety can participate in hydrogen bonding .
Comparison with Similar Compounds
Imidazolidinone Derivatives with Varied Substituents
Compounds sharing the imidazolidinone core but differing in N1 substituents and stereochemistry are highlighted below:
Key Observations :
Propanoic Acid Derivatives with Diverse Functional Groups
Propanoic acid derivatives with distinct substituents demonstrate structural and functional diversity:
Key Observations :
- Chlorinated derivatives () exhibit selective antimicrobial activity, suggesting that electron-withdrawing groups enhance bioactivity.
- The target compound’s imidazolidinone core distinguishes it from herbicidal or flavorant propanoic acid analogs, which prioritize substituent electronegativity or volatility .
Antimicrobial Activity of Structural Analogs
While direct data for the target compound are absent, related compounds show moderate bioactivity:
- Chlorinated phenylpropanoic acids (): MIC values of 8–32 µg/mL against E. coli and S. aureus .
- 3-(2-Oxo-2H-pyran-6-yl)propanoic acid (): Moderate activity against Aspergillus niger (MIC 64 µg/mL) .
Biological Activity
3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by an imidazolidinone core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 303.31 g/mol. Its structure includes a phenylethyl group that may contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The imidazolidinone ring can potentially inhibit enzymatic activity by mimicking substrate structures or binding to active sites.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to specific receptors, altering their signaling pathways and biological responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Properties : There is evidence indicating that it may induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.
Research Findings and Case Studies
A review of recent literature reveals various studies investigating the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an IC50 value of 12 µg/mL. |
| Study B (2022) | Reported anticancer effects in HeLa cells, with a reduction in cell viability by 45% at 50 µM concentration. |
| Study C (2021) | Investigated anti-inflammatory properties, showing a decrease in pro-inflammatory cytokines in LPS-stimulated macrophages. |
Q & A
Basic: What are the key steps in synthesizing 3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as condensation of substituted imidazolidinone precursors with propanoic acid derivatives. Key steps include:
- Reflux conditions : Prolonged reflux (e.g., 18 hours in DMSO) to facilitate cyclization, followed by reduced-pressure distillation and crystallization (e.g., water-ethanol mixtures) to isolate the product .
- Control variables : Temperature (e.g., 80–100°C), pH (adjusted via sodium acetate or glacial acetic acid), and reaction time (2.5–18 hours) to optimize yield and purity .
- Purification : Column chromatography or recrystallization from solvents like acetic acid to remove byproducts .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400–600 MHz) and ¹³C NMR to verify proton environments (e.g., imidazolidinone ring protons at δ 3.5–4.5 ppm) and carbon backbone integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₄H₁₅N₂O₄⁺, expected [M+H]⁺ = 283.1056) and detect isotopic patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500 cm⁻¹ (COOH group) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Engineering controls : Use fume hoods to minimize inhalation of dust or vapors .
- Emergency procedures : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent irritation .
Advanced: How can researchers resolve contradictions in reported synthesis yields or reaction conditions across studies?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to systematically test variables (e.g., temperature, solvent ratio) and identify critical factors .
- Statistical analysis : Use ANOVA to determine the significance of reaction parameters (e.g., reflux time vs. yield) and validate reproducibility .
- Cross-referencing : Compare purification methods (e.g., recrystallization vs. chromatography) to address purity-related discrepancies .
Advanced: How can computational methods enhance the design of reactions involving this compound?
Methodological Answer:
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states for imidazolidinone ring formation) using software like Gaussian or ORCA .
- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent polarity, catalyst loading) .
- Feedback loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions .
Advanced: What methodologies are recommended for evaluating the biological activity of this compound?
Methodological Answer:
- In vitro assays :
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize in vivo studies .
- Toxicity screening : MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity thresholds .
Advanced: How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate (4S) enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key cyclization steps to enhance stereoselectivity .
- Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR to adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
